molecular formula C17H24N2O3 B12834162 Benzyl 4-morpholinopiperidine-1-carboxylate

Benzyl 4-morpholinopiperidine-1-carboxylate

Cat. No.: B12834162
M. Wt: 304.4 g/mol
InChI Key: WFBZBIWVFYQRLE-UHFFFAOYSA-N
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Description

Benzyl 4-morpholinopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of a morpholinopiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-morpholinopiperidine-1-carboxylate typically involves the reaction of 4-morpholinopiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-morpholinopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the morpholinopiperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Substituted benzyl or morpholinopiperidine derivatives.

Scientific Research Applications

Benzyl 4-morpholinopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-morpholinopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the morpholinopiperidine ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-bromopiperidine-1-carboxylate: Similar structure but with a bromine atom instead of a morpholine ring.

    4-Morpholinopiperidine: Lacks the benzyl group.

    Benzylpiperidine: Lacks the morpholine ring.

Uniqueness

Benzyl 4-morpholinopiperidine-1-carboxylate is unique due to the presence of both a benzyl group and a morpholinopiperidine ring, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

benzyl 4-morpholin-4-ylpiperidine-1-carboxylate

InChI

InChI=1S/C17H24N2O3/c20-17(22-14-15-4-2-1-3-5-15)19-8-6-16(7-9-19)18-10-12-21-13-11-18/h1-5,16H,6-14H2

InChI Key

WFBZBIWVFYQRLE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCOCC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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